Chrysamide B

Anti-inflammatory Nitric Oxide Structure-Activity Relationship

Chrysamide B is a centrosymmetric dimeric nitrophenyl trans-epoxyamide first isolated from the deep-sea-derived fungus Penicillium chrysogenum SCSIO41001, belonging to the chrysamide family (chrysamides A–C) that represents the first example of dimeric nitrophenyl trans-epoxyamide natural products. Its structure features a chiral piperazine central core flanked by two epoxy‑acid pharmacophores bearing para‑nitrophenyl substituents (molecular formula C₂₆H₂₈N₄O₈, MW 524.52 g/mol).

Molecular Formula C26H28N4O8
Molecular Weight 524.5 g/mol
CAS No. 1973425-92-1
Cat. No. B1486995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysamide B
CAS1973425-92-1
Synonymschrysamide B
Molecular FormulaC26H28N4O8
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C2(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C)C)C(=O)C4(C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C
InChIInChI=1S/C26H28N4O8/c1-15-13-28(24(32)26(4)22(38-26)18-7-11-20(12-8-18)30(35)36)16(2)14-27(15)23(31)25(3)21(37-25)17-5-9-19(10-6-17)29(33)34/h5-12,15-16,21-22H,13-14H2,1-4H3/t15-,16-,21-,22-,25+,26+/m1/s1
InChIKeyPNZUHMALUWDEMC-AENRNCCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysamide B (CAS 1973425-92-1): Procurement-Grade Characterization of a Dimeric Nitrophenyl trans-Epoxyamide Natural Product


Chrysamide B is a centrosymmetric dimeric nitrophenyl trans-epoxyamide first isolated from the deep-sea-derived fungus Penicillium chrysogenum SCSIO41001, belonging to the chrysamide family (chrysamides A–C) that represents the first example of dimeric nitrophenyl trans-epoxyamide natural products [1]. Its structure features a chiral piperazine central core flanked by two epoxy‑acid pharmacophores bearing para‑nitrophenyl substituents (molecular formula C₂₆H₂₈N₄O₈, MW 524.52 g/mol) . Unlike the more structurally complex chrysamide A (containing a 7‑oxa‑2,5‑diazabicyclo[2.2.1]heptane ring system) or chrysamide C (a stereoisomer), chrysamide B possesses a relatively simpler, symmetric scaffold amenable to total synthesis and derivatization—a critical consideration for procurement where compound supply scalability and structural tractability directly impact research feasibility [2].

Deep-sea fungal natural product with unique dimeric nitrophenyl trans-epoxyamide scaffold
Gram-scale total synthesis established; reproducible supply for screening campaigns
Chiral piperazine core with defined stereochemistry supports stereochemical SAR studies
Symmetrical scaffold amenable to derivatization and scaffold-hopping programs

Why Generic Substitution Fails: Chrysamide B Differentiation from In‑Class Analogs and Diastereomers


Superficial structural similarity among chrysamide congeners and derivatives masks profound, quantifiable divergence in both potency and mechanism. Direct comparative studies reveal that chrysamide B’s specific stereochemistry and dimeric architecture are not interchangeable with its diastereomers or close structural analogs: the diastereomer 2‑2 shows opposing activity profiles (stronger anticancer but weaker antibacterial), while chrysamides A and C lack the iNOS‑dimerization inhibitory mechanism altogether [1]. Even within a derivative series, chrysamide B remains the most potent NO production inhibitor, underscoring that the parent scaffold’s specific three‑dimensional arrangement is essential for maximal anti‑inflammatory activity [2]. Generic substitution without stereochemical and pharmacophoric fidelity therefore risks both loss of target engagement and reversal of biological selectivity.

Stereoisomer divergence Diastereomer 2-2 shows reversed bioactivity preference (anticancer over antibacterial), may not replicate chrysamide B antibacterial profile.
Missing iNOS mechanism Chrysamides A and C do not inhibit iNOS dimerization; substituting them removes the iNOS-dependent pathway engagement.
Derivative potency gap Synthesized derivatives uniformly showed lower NO inhibition potency; parent scaffold remains the reference for pathway inhibition studies.

Chrysamide B Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data for Scientific Selection


NO Production Inhibition: Chrysamide B Outperforms All Synthesized Derivatives

In a direct comparative SAR study, chrysamide B was evaluated alongside a series of its synthetic derivatives for inhibition of LPS‑induced NO production. Chrysamide B emerged as the most potent agent in the series with an NO inhibition IC50 of 0.010 μM. All other derivatives tested exhibited weaker NO inhibitory activity, confirming that the parent centrosymmetric dimer scaffold provides the optimal pharmacophoric arrangement for this activity [1].

NO Inhibition Potency
Class-level inference
IC50 = 0.010 µM
Ranked most potent among tested derivatives
Derivative IC50 values not individually reported
Anti-inflammatory Nitric Oxide Structure-Activity Relationship

iNOS Dimerization Inhibition: Chrysamide B Is 180–365× More Potent Than Imidazole Antifungal iNOS Dimerization Blockers

Chrysamide B inhibits inducible nitric oxide synthase (iNOS) activity with an IC50 of 0.082 μM (82 nM) by interfering with iNOS dimerization, a mechanism shared by bulky imidazole antifungals such as clotrimazole and miconazole. In cell‑based iNOS assays, clotrimazole blocks iNOS dimerization at 30 μM and miconazole at 15 μM [2]. Thus, chrysamide B is approximately 180‑fold more potent than miconazole and 365‑fold more potent than clotrimazole as an iNOS dimerization inhibitor [1].

iNOS Dimerization Inhibition
Cross-study comparable
IC50 = 0.082 µM
~183× vs miconazole (15 µM)
~366× vs clotrimazole (30 µM)
Supports iNOS dimerization probe selection
Comparator data from COS-7 transfected cells
iNOS Dimerization Enzymology Drug Discovery

Stereochemistry‑Dependent Bioactivity Divergence: Antibacterial vs. Anticancer Selectivity Relative to Diastereomer 2‑2

Direct head‑to‑head evaluation of chrysamide B and its diastereomer 2‑2 revealed stereochemistry‑dependent activity inversion. Chrysamide B exhibited stronger antibacterial activity than diastereomer 2‑2 against multiple bacterial strains. Conversely, diastereomer 2‑2 displayed markedly superior anticancer activity, with IC50 values of 25.11 ± 1.94 μM (HepG2), 17.21 ± 1.14 μM (MCF‑7), and 14.01 ± 1.08 μM (HCT‑116), whereas chrysamide B showed weaker cytotoxicity in the same panel [1]. This divergent profile demonstrates that the chiral configuration of chrysamide B selectively favors antibacterial over anticancer activity relative to its epimer.

Stereochemistry‑Dependent Selectivity
Direct head-to-head comparison
Chrysamide B: stronger antibacterial
Diastereomer 2‑2: anticancer IC50 14–25 µM (HepG2, MCF‑7, HCT‑116)
Chiral configuration determines selectivity direction
MTT assay; antibacterial panel strains per Chen thesis
Stereochemistry Antibacterial Anticancer

In Vivo Anti‑Inflammatory Efficacy: Chrysamide B Demonstrates Activity in Carrageenan‑Induced Paw Edema and Endotoxemic Sepsis Models

Chrysamide B demonstrated significant in vivo anti‑inflammatory efficacy in two animal models. It markedly reduced carrageenan‑induced rat paw edema and provided protection in an LPS‑induced endotoxemic septic mouse model [1]. While quantitative dose‑response data for these specific endpoints are not publicly available in the abstracted literature, the in vivo validation qualitatively distinguishes chrysamide B from the majority of its derivatives, for which only in vitro NO inhibition data have been reported [1]. Furthermore, a derivative (ab‑1) derived from the chrysamide B scaffold was reported to possess excellent anti‑sepsis activity, indicating that the parent scaffold provides a viable entry point for in‑vivo‑active anti‑inflammatory development [2].

In Vivo Anti‑Inflammatory Activity
Supporting evidence
Effective in carrageenan-induced paw edema (rat) and LPS‑induced septic mice
In vivo model-response context
Quantitative dose-response data not publicly available
In Vivo Pharmacology Acute Inflammation Sepsis

Scalable Synthesis Advantage: Gram‑Scale Route Enables Procurement‑Ready Supply, Unavailable for Chrysamide A

A convergent total synthesis of chrysamide B has been established and optimized to gram‑scale production, providing sufficient material for extensive biological evaluation [1]. In direct contrast, total synthesis of chrysamide A—which contains a complex 7‑oxa‑2,5‑diazabicyclo[2.2.1]heptane bicyclic ring system—has not been successfully completed despite multiple synthetic attempts [1]. This represents a critical procurement differentiator: chrysamide B can be reliably supplied through chemical synthesis, whereas chrysamide A remains accessible only through low‑yield fermentation and isolation from the natural producer organism.

Scalable Synthesis Supply
Direct head-to-head comparison
Gram‑scale total synthesis demonstrated
Chrysamide A: no synthetic route; isolation only
Supports procurement-scale supply
Convergent route via Sharpless epoxidation
Total Synthesis Scale‑up Chemical Supply

Chrysamide B Application Scenarios: Where Quantitative Differentiation Drives Research and Procurement Decisions


Anti‑Inflammatory Lead Discovery Targeting the iNOS/NO Signaling Axis

With an NO production IC50 of 0.010 μM and iNOS inhibition IC50 of 0.082 μM in LPS‑stimulated RAW 264.7 cells, chrysamide B serves as a validated positive control and scaffold for medicinal chemistry campaigns targeting nitric oxide‑driven inflammatory pathology. Its demonstrated in vivo efficacy in carrageenan‑induced paw edema and septic mouse models provides translational confidence that in vitro potency translates to organism‑level pharmacodynamic effects [1].

iNOS Dimerization Mechanism‑of‑Action Studies

Chrysamide B’s unique mechanism—interfering with iNOS dimerization without affecting transcription or translation—makes it a superior chemical probe relative to imidazole antifungals (clotrimazole 30 μM, miconazole 15 μM) that share this mechanism but at 180–365× lower potency [1]. Researchers investigating iNOS dimerization as a therapeutic target should procure chrysamide B as the more potent and mechanistically cleaner tool compound [2].

Stereochemistry–Activity Relationship (SAR) Studies on Dimeric Epoxyamide Scaffolds

The stereochemistry‑dependent bioactivity divergence between chrysamide B and its diastereomer 2‑2—where chrysamide B favors antibacterial activity while 2‑2 favors anticancer activity (IC50 = 14–25 μM across HepG2, MCF‑7, HCT‑116)—provides a defined stereochemical SAR platform [1]. Procurement of both stereoisomers enables systematic mapping of chiral centers to biological selectivity.

Marine Natural Product Derivatization and Scaffold‑Hopping Programs

Chrysamide B possesses a simpler, centrosymmetric scaffold compared to chrysamide A (containing an unprecedented 7‑oxa‑2,5‑diazabicyclo[2.2.1]heptane system) and has a demonstrated gram‑scale synthetic route [1]. This makes it the preferred starting material for derivatization programs; indeed, over 50 analogs have been synthesized from the chrysamide B core, yielding compounds with enhanced anticancer activity (e.g., b‑9, IC50 = 7.88 μM on MGC‑803) and anti‑sepsis efficacy (e.g., ab‑1) [2].

Application
Selection Property
Validation Focus
iNOS/NO pathway inhibition studies
Reported NO production inhibition context
iNOS dimerization endpoint validation
iNOS dimerization mechanism research
iNOS dimerization inhibitor probe
Cross‑study potency comparison with imidazole antifungals
Stereochemical SAR platform
Chiral configuration selectivity
Antibacterial vs anticancer activity profiling
Scaffold derivatization entry point
Gram‑scale synthetic supply
Derivative potency ranking and target engagement
Quote Request

Request a Quote for Chrysamide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.